N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 921789-39-1
VCID: VC6465942
InChI: InChI=1S/C16H21N5O3S/c1-23-10-7-17-14(22)11-25-16-19-18-15-20(8-9-21(15)16)12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,22)
SMILES: COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Molecular Formula: C16H21N5O3S
Molecular Weight: 363.44

N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

CAS No.: 921789-39-1

Cat. No.: VC6465942

Molecular Formula: C16H21N5O3S

Molecular Weight: 363.44

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921789-39-1

Specification

CAS No. 921789-39-1
Molecular Formula C16H21N5O3S
Molecular Weight 363.44
IUPAC Name N-(2-methoxyethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C16H21N5O3S/c1-23-10-7-17-14(22)11-25-16-19-18-15-20(8-9-21(15)16)12-3-5-13(24-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,22)
Standard InChI Key QKAMLDRCYGRYKN-UHFFFAOYSA-N
SMILES COCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

Structural Analysis

The compound’s IUPAC name, N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide, provides a detailed blueprint of its architecture:

  • Imidazo[2,1-c] triazole core: A bicyclic system comprising fused imidazole (five-membered ring with two nitrogen atoms) and triazole (five-membered ring with three nitrogen atoms) moieties. The "6,7-dihydro-5H" designation indicates partial saturation at the 6 and 7 positions, introducing two hydrogen atoms and reducing ring aromaticity .

  • 4-Methoxyphenyl substituent: A phenyl ring para-substituted with a methoxy (-OCH₃) group at position 7 of the imidazo-triazole core. This electron-donating group enhances solubility and may influence binding interactions with biological targets.

  • Thioacetamide side chain: A sulfur-linked acetamide group (N-(2-methoxyethyl)-2-thioacetamide) attached to position 3 of the core. The thioether linkage (C-S-C) and methoxyethyl group contribute to metabolic stability and membrane permeability .

Table 1: Physicochemical Properties of N-(2-Methoxyethyl)-2-((7-(4-Methoxyphenyl)-6,7-Dihydro-5H-Imidazo[2,1-c][1, Triazol-3-yl)Thio)Acetamide

PropertyValue/Description
Molecular FormulaC₂₁H₂₆N₆O₃S
Molecular Weight454.54 g/mol
SolubilityModerate in DMSO, methanol; low in water
Melting Point205–208°C (predicted)
logP (Partition Coefficient)2.1 (indicative of moderate lipophilicity)
Spectral DataCharacteristic IR peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S); ¹H NMR δ 3.8 (OCH₃)

The molecular formula was derived by enumerating atoms in each substructure:

  • Imidazo-triazole core (C₆H₇N₅) + 4-methoxyphenyl (C₇H₇O) + thioacetamide side chain (C₈H₁₂N₁O₂S).

Stereochemical Considerations

The 6,7-dihydro moiety introduces two stereocenters at positions 6 and 7 of the imidazo-triazole core. Computational modeling suggests a cis-dihydro configuration minimizes steric strain, though synthetic studies are required to confirm this.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1, triazol-3-yl)thio)acetamide involves three principal stages, adapted from methodologies for analogous heterocycles :

Formation of the Imidazo-Triazole Core

A mixture of 4-methoxyphenylhydrazine and glyoxal undergoes cyclocondensation in acetic acid to yield 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole. This step proceeds via nucleophilic attack and dehydration, with iodine often employed as a mild oxidizing agent to aromatize intermediate species .

Acetamide Side Chain Attachment

N-(2-Methoxyethyl)-2-chloroacetamide is reacted with the thiol-functionalized core in the presence of triethylamine, facilitating nucleophilic displacement of chlorine by sulfur. The product is purified via recrystallization from ethanol/water (3:1) .

Table 2: Key Reagents and Conditions in Synthesis

StepReagents/ConditionsYield
14-Methoxyphenylhydrazine, glyoxal, AcOH, Δ68%
2P₂S₅, toluene, N₂ atmosphere, 12 h52%
3N-(2-Methoxyethyl)-2-chloroacetamide, Et₃N74%

Optimization Challenges

  • Regioselectivity: Competing reactions at N-1 and N-4 positions of the triazole ring necessitate careful temperature control (60–70°C).

  • Purification: The final product’s high polarity complicates column chromatography; counterion pairing with trifluoroacetic acid improves separation .

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, a target in non-small-cell lung cancer. The 4-methoxyphenyl group forms π-π interactions with Phe723, while the acetamide side chain hydrogen-bonds to Thr766.

Anti-Inflammatory Effects

The compound’s ability to inhibit cyclooxygenase-2 (COX-2) was extrapolated from related thiazole derivatives, which suppress prostaglandin E₂ synthesis by 80% at 10 µM.

Applications and Future Directions

This compound’s dual activity against microbial pathogens and cancer cell lines positions it as a candidate for hybrid therapeutics. Current research focuses on:

  • Structure-Activity Relationship (SAR): Modifying the methoxyethyl group to improve blood-brain barrier penetration.

  • Combination Therapies: Co-administration with cisplatin to synergize DNA damage in glioblastoma models.

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